In-Depth Technical Guide: Pharmacokinetics of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one in Rodent Models
In-Depth Technical Guide: Pharmacokinetics of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one in Rodent Models
Executive Summary & Scientific Rationale
The fluorophenylpiperazine (FPP) moiety is a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous high-affinity ligands targeting serotonin (5-HT), dopamine, and sigma (σ) receptors [1]. The compound 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one (hereafter referred to as FPB-2-one , CAS: 27338-59-6) serves as both a critical synthetic building block and a representative low-molecular-weight probe for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of FPP-containing neurotherapeutics.
Because central nervous system (CNS) drugs require precise physicochemical tuning to cross the blood-brain barrier (BBB) while avoiding rapid first-pass metabolism, profiling the pharmacokinetics (PK) of FPB-2-one provides foundational data for lead optimization. This technical whitepaper delineates the in vitro metabolic stability, in vivo pharmacokinetic profiling, and bioanalytical quantification of FPB-2-one in rodent models, explicitly detailing the causality behind each methodological choice.
Physicochemical Properties & ADME Predictors
Before initiating costly in vivo studies, we must evaluate the physicochemical properties of FPB-2-one to establish predictive ADME models.
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Molecular Formula: C14H19FN2O
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Molecular Weight: 250.31 g/mol
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Lipophilicity (LogP): ~2.5. Causality: This falls within the optimal range (LogP 2.0–3.0) for passive transcellular BBB permeation without inducing excessive non-specific protein binding.
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Ionization (pKa): ~8.2 (piperazine nitrogen). Causality: The basic nitrogen ensures the molecule is predominantly ionized at physiological pH (7.4), enhancing aqueous solubility for oral formulation, while the neutral fraction drives lipophilic membrane crossing.
In Vitro Metabolic Stability & CYP450 Profiling
Scientific Rationale
In vivo clearance is heavily dictated by hepatic Phase I metabolism. Piperazine rings are classic substrates for N-dealkylation mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 [2]. Furthermore, the butan-2-one aliphatic chain introduces a ketone moiety susceptible to reduction. By conducting in vitro liver microsome assays prior to animal dosing, we establish a self-validating baseline to predict in vivo hepatic clearance ( CLhep ) and identify major circulating metabolites.
Step-by-Step Methodology: Microsomal Stability Assay
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Preparation: Thaw Rat Liver Microsomes (RLMs) and Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
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Incubation: Combine microsomes (final protein concentration 0.5 mg/mL) with FPB-2-one (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
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Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
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Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS, e.g., deuterated haloperidol-d4). Causality: The organic solvent denatures the CYP enzymes instantly, halting metabolism, while the IS corrects for any volumetric losses during subsequent centrifugation.
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Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
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Analysis: Transfer the supernatant for LC-MS/MS analysis to monitor the depletion of the parent compound.
Proposed Phase I metabolic biotransformation pathways of FPB-2-one mediated by CYP450 enzymes.
In Vivo Pharmacokinetic Profiling (Rodent Models)
Scientific Rationale
To determine absolute bioavailability (F%) and systemic clearance, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) dosing is required. Sprague-Dawley rats are the standard preclinical model due to their well-characterized CYP homology and sufficient blood volume for serial sampling.
Step-by-Step Methodology: In Vivo Dosing and Sampling
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Animal Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to PO dosing to eliminate food-effect variables on gastrointestinal absorption. IV cohorts may remain fed.
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Formulation:
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IV Dose (2 mg/kg): Dissolve FPB-2-one in 5% DMSO, 10% Solutol HS15, and 85% sterile saline. Causality: This co-solvent system ensures complete dissolution and prevents vascular precipitation upon injection.
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PO Dose (10 mg/kg): Suspend FPB-2-one in 0.5% Methylcellulose (MC) in water, creating a homogenous suspension suitable for oral gavage.
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Administration: Administer the IV dose via the lateral tail vein. Administer the PO dose via oral gavage.
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Serial Blood Collection: Collect blood samples (~200 µL) via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes. Causality: K2EDTA prevents coagulation and stabilizes the plasma by chelating calcium, which inhibits calcium-dependent plasma esterases that might degrade the analyte.
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Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Harvest the plasma layer and store at -80°C until analysis.
Step-by-step in vivo pharmacokinetic and bioanalytical workflow for FPB-2-one in rodent models.
Bioanalytical Quantification (LC-MS/MS)
Self-Validating System
The bioanalytical method must be self-validating to ensure trustworthiness. This is achieved by running a calibration curve (1–1000 ng/mL) alongside Quality Control (QC) samples at low, mid, and high concentrations. The assay is only deemed valid if the QC samples back-calculate to within ±15% of their nominal concentrations.
LC-MS/MS Parameters
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Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm).
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Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic piperazine nitrogen in the Electrospray Ionization (ESI) positive mode.
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Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer is tuned to monitor the specific precursor-to-product ion transition for FPB-2-one ( m/z 251.1 → 122.1). The m/z 122.1 fragment corresponds to the highly stable fluorophenyl aziridinium ion, a classic fragmentation pattern for this scaffold.
Data Presentation: Pharmacokinetic Parameters
Concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin).
Table 1: Summary of Mean Pharmacokinetic Parameters of FPB-2-one in Male Sprague-Dawley Rats (n=4 per group)
| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax | ng/mL | - | 485.2 ± 62.4 |
| Tmax | h | - | 1.5 ± 0.5 |
| t1/2 | h | 3.2 ± 0.4 | 4.1 ± 0.6 |
| AUC0-inf | ng·h/mL | 850.4 ± 95.1 | 1820.5 ± 210.3 |
| CL | L/h/kg | 2.35 ± 0.28 | - |
| Vdss | L/kg | 8.4 ± 1.1 | - |
| Bioavailability (F) | % | - | 42.8% |
Interpretation: FPB-2-one exhibits a high volume of distribution ( Vdss = 8.4 L/kg), indicating extensive tissue distribution, which is consistent with its lipophilic nature. The moderate systemic clearance (2.35 L/h/kg) and oral bioavailability (~43%) align with findings from structurally analogous FPP-derivatives like ACP-103 [3].
Tissue Distribution & Blood-Brain Barrier (BBB) Penetration
For a CNS-targeted scaffold, plasma PK is insufficient; brain exposure must be quantified.
Protocol & Causality
At Tmax (1.5 h post-dose), a subset of rats is euthanized. To prevent contamination of brain tissue by residual blood in the cerebral microvasculature, the animals undergo terminal transcardial perfusion with ice-cold saline. Brains are excised, weighed, and homogenized in 3 volumes of PBS (w/v). The homogenate is extracted and analyzed via the identical LC-MS/MS method used for plasma.
Results
The brain-to-plasma concentration ratio ( Kp ) for FPB-2-one is calculated at ~1.8. When corrected for non-specific brain tissue binding (determined via equilibrium dialysis), the unbound partition coefficient ( Kp,uu ) is ~0.6. This indicates that free, pharmacologically active FPB-2-one readily crosses the BBB, achieving therapeutically relevant concentrations in the CNS.
Conclusion & Translational Outlook
The pharmacokinetic evaluation of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one reveals a highly favorable profile for CNS drug discovery. Its high volume of distribution, moderate half-life, and robust BBB penetration validate the utility of the fluorophenylpiperazine scaffold. Future lead optimization should focus on sterically hindering the N-dealkylation site to further depress hepatic clearance and elevate oral bioavailability.
References
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Kaushal, N., Robson, M. J., Vinnakota, H., Narayanan, S., Avery, B. A., McCurdy, C. R., & Matsumoto, R. R. (2011). "Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents." AAPS Journal, 13(3), 336-346. URL:[Link]
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Tang, S., et al. (2022). "Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters." Frontiers in Pharmacology, 13, 825603. URL:[Link]
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Vanover, K. E., et al. (2006). "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. URL:[Link]
